molecular formula C16H16ClNO2S B2769774 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide CAS No. 339100-01-5

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide

Cat. No.: B2769774
CAS No.: 339100-01-5
M. Wt: 321.82
InChI Key: UCBMXQVYXBQSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methoxy group and an ethyl linker bearing a 4-chlorophenylsulfanyl moiety.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMXQVYXBQSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfanyl Intermediate: The reaction begins with the nucleophilic substitution of 4-chlorobenzenethiol with an appropriate alkylating agent to form the sulfanyl intermediate.

    Coupling with 4-Methoxybenzenecarboxylic Acid: The sulfanyl intermediate is then coupled with 4-methoxybenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Amidation: The final step involves the amidation of the coupled product with an amine, typically under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic rings using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-sulfanylated products, modified aromatic rings

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Below is a detailed comparison with key analogs:

Halogen-Substituted Analogs

  • N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide () Molecular Formula: C₁₇H₁₈BrNO₂S Molecular Weight: 380.30 g/mol Key Differences: Bromine replaces chlorine at the para position of the phenyl ring, and an additional N-methyl group is present on the benzamide. The N-methyl group may enhance lipophilicity and metabolic stability .

Sulfonyl- and Sulfanyl-Containing Derivatives

  • N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ Molecular Weight: 426.34 g/mol Key Differences: Incorporates a thiophene ring and a sulfonyl group instead of a sulfanyl-ethyl linker. The thiophene ring introduces π-conjugation, which may influence electronic properties .
  • 2-[(4-Chlorophenyl)methyl]-N-[(4-Methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide ()

    • Molecular Formula : C₁₉H₁₇ClN₂O₂S
    • Molecular Weight : 372.87 g/mol
    • Key Differences : Replaces the benzamide core with a thiazole ring and includes a chlorobenzyl group.
    • Implications : The thiazole heterocycle may improve metabolic stability and modulate solubility. The chlorobenzyl group could enhance hydrophobic interactions in biological targets .

Methoxyphenyl Derivatives

  • 2-[(4-Chlorophenyl)methoxy]-N-[(4-Methoxyphenyl)methylideneamino]benzamide () Molecular Formula: C₂₂H₁₉ClN₂O₃ Molecular Weight: 402.86 g/mol Key Differences: Features a benzohydrazide scaffold with a methoxybenzylideneamino group. The methoxy group at the para position is retained, suggesting shared electronic effects with the target compound .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Evidence ID
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide (Target) C₁₆H₁₆ClNO₂S 333.82 (calculated) 4-Chlorophenylsulfanyl, 4-methoxybenzamide N/A
N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide C₁₇H₁₈BrNO₂S 380.30 Bromine, N-methyl
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Thiophene, sulfonyl
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S 372.87 Thiazole, chlorobenzyl
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide C₂₂H₁₉ClN₂O₃ 402.86 Benzohydrazide, methoxybenzylideneamino

Research Findings and Implications

Halogen Effects : Bromine substitution () increases molecular weight and van der Waals interactions compared to chlorine, which could influence receptor binding in drug design.

Functional Group Impact : Sulfonyl groups () may improve solubility in polar solvents, whereas sulfanyl linkers () offer redox-active sites for catalytic applications.

Structural Flexibility : The ethyl linker in the target compound provides conformational flexibility, which might be advantageous for optimizing pharmacophore geometry.

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide, also known by its chemical identifiers and synonyms, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O2SC_{16}H_{16}ClN_{2}O_{2}S with a molar mass of 321.82 g/mol. The compound features a methoxy group and a sulfanyl group attached to a benzene ring, contributing to its biological properties.

PropertyValue
Molecular FormulaC16H16ClN2O2S
Molar Mass321.82 g/mol
Density1.28 g/cm³ (predicted)
Boiling Point498.2 °C (predicted)
pKa14.28 (predicted)

This compound exhibits various biological activities, primarily attributed to its structural components. The presence of the chlorophenyl and sulfanyl groups suggests potential interactions with biological targets such as enzymes and receptors.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures demonstrate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding suggest that the compound can effectively interact with serum proteins, influencing its pharmacokinetics and bioavailability .

Antibacterial Studies

A series of synthesized compounds bearing similar moieties to this compound were evaluated for their antibacterial properties. The results showed:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Against other bacterial strains tested.

These findings suggest that modifications in the chemical structure can enhance or diminish antibacterial efficacy .

Enzyme Inhibition Studies

Research has demonstrated that compounds with sulfamoyl functionalities exhibit significant enzyme inhibition:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound showed strong inhibitory activity against AChE, which is crucial in neurotransmission.
  • Urease Inhibition : The compound also displayed effective urease inhibition, which could be beneficial in treating conditions like urinary infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and carboxamide coupling. Key steps include:

  • Step 1 : Reacting 4-chlorobenzenethiol with ethylene dihalide to introduce the sulfanyl-ethyl moiety.
  • Step 2 : Coupling with 4-methoxybenzoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Purification : Thin-layer chromatography (TLC) monitors intermediates, while final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Yield Optimization : Adjust reaction time (12-24 hrs) and temperature (40-60°C) to balance side reactions and efficiency .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2-7.4 ppm for chlorophenyl), methoxy group (δ 3.8 ppm), and carboxamide NH (δ 8.1 ppm). 1H^1H-1H^1H COSY validates connectivity .
  • IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and sulfanyl C-S (680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamides with antifungal/anticancer activity):

  • Antimicrobial : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed vs. observed molecular geometry?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines parameters (R1_1 < 0.05) to resolve bond angles/lengths, particularly for the sulfanyl-ethyl and carboxamide groups .
  • Case Study : A related compound (N-(4-methoxyphenyl)benzenesulfonamide) showed torsional deviations in the sulfonamide group resolved via SHELX .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the 4-chlorophenyl (e.g., replace with 4-fluorophenyl) or methoxy group (e.g., ethoxy).
  • Biological Testing : Compare analogs in dose-response assays to identify critical substituents. For example, 4-chloro substitution enhances antifungal activity by 30% vs. 4-methyl .
  • Computational Modeling : Docking (AutoDock Vina) predicts interactions with targets (e.g., fungal CYP51) .

Q. How should researchers address contradictions between purity data and bioactivity results?

  • Methodological Answer :

  • Purity Reassessment : Use HPLC-DAD (C18 column, acetonitrile/water) to detect trace impurities (<0.1%) that may inhibit activity .
  • Counter-Screening : Test inactive batches on alternate targets (e.g., kinase panels) to rule out assay-specific false negatives .
  • Stability Studies : LC-MS monitors degradation under assay conditions (e.g., pH 7.4, 37°C) .

Q. What methods identify biological targets for this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays with cell lysates .
  • Thermal Shift Assay (TSA) : Screen protein targets by measuring thermal denaturation shifts (ΔTm_m) .
  • CRISPR-Cas9 Knockout : Validate target relevance by comparing bioactivity in wild-type vs. gene-edited cells .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Methodological Answer :

  • Solvent Selection : Use DMSO stock solutions (<0.1% v/v) to avoid cellular toxicity. Pre-test solubility in PBS (pH 7.4) .
  • pH Stability : Conduct accelerated degradation studies (1M HCl/NaOH, 24 hrs) with LC-MS to identify labile groups (e.g., sulfanyl oxidation at pH >9) .
  • Buffer Compatibility : Phosphate buffers may precipitate metal complexes; use HEPES for metal-free conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.